molecular formula C11H20FNO2 B8764015 Tert-butyl (4-fluorocyclohexyl)carbamate

Tert-butyl (4-fluorocyclohexyl)carbamate

Cat. No.: B8764015
M. Wt: 217.28 g/mol
InChI Key: ZUGBPJSGPHVDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (4-fluorocyclohexyl)carbamate (CAS 1422966-97-9) is a protected amine derivative that serves as a valuable building block and intermediate in organic synthesis and drug discovery research . This compound, with a molecular formula of C 11 H 20 FNO 2 and a molecular weight of 217.28 g/mol, is characterized by a carbamate group (Boc) attached to a 4-fluorocyclohexyl ring . The fluorinated cyclohexyl moiety is a common structural feature in medicinal chemistry, often used to modulate the physicochemical properties, metabolic stability, and bioavailability of target molecules . As a Boc-protected amine, this compound is a crucial precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Research into analogous compounds highlights the importance of such cyclohexyl derivatives. For instance, studies on 6-phenylhexanamide derivatives have explored cis- and trans- 4-hydroxy cyclohexyl isostereomers as potent mitofusin activators for the potential treatment of neurodegenerative diseases like Charcot-Marie-Tooth Disease type 2A . This underscores the relevance of substituted cyclohexylcarbamates in optimizing the pharmacokinetic properties and biological activity of lead compounds . Furthermore, the incorporation of fluorine atoms into amino acid side chains, as demonstrated in radical functionalization methodologies, is a established strategy to create novel research probes and therapeutic candidates . This compound provides researchers with a versatile starting material for such explorations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H20FNO2

Molecular Weight

217.28 g/mol

IUPAC Name

tert-butyl N-(4-fluorocyclohexyl)carbamate

InChI

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14)

InChI Key

ZUGBPJSGPHVDLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)F

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Tert-butyl (4-fluorocyclohexyl)carbamate serves as a crucial intermediate in organic synthesis. It can be utilized in the following ways:

  • Building Block : This compound is employed as a building block for synthesizing more complex chemical structures. It participates in various reactions, including nucleophilic substitutions and coupling reactions, which are essential for creating diverse organic compounds.
  • Palladium-Catalyzed Reactions : It has been used in palladium-catalyzed synthesis, particularly for producing N-Boc-protected anilines and tetrasubstituted pyrroles, showcasing its utility in generating functionalized compounds .

Biological Applications

In biological research, this compound has shown promise in several areas:

  • Enzyme Inhibition : The compound is being explored for its potential to inhibit specific enzymes. Its fluorinated structure enhances binding affinity to certain targets, making it a candidate for developing enzyme inhibitors that could have therapeutic effects.
  • Neuroprotective Studies : Research indicates that related compounds exhibit protective effects against neurotoxic agents like amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. Studies have demonstrated that these compounds can reduce oxidative stress and inflammation in cell models .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is investigated for its therapeutic potential:

  • Drug Design : The compound's structural characteristics allow it to be tailored for specific therapeutic targets. It is being evaluated for its ability to modulate receptor activity and potentially serve as a lead compound in drug development aimed at treating various diseases .
  • In Vivo Studies : Preliminary studies have shown that derivatives of this compound can affect amyloidogenesis and improve cognitive function in animal models, indicating its potential role in treating Alzheimer's disease .

Industrial Applications

The industrial sector benefits from the unique properties of this compound:

  • Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials due to its stability and reactivity. Applications may include coatings, polymers, and other advanced materials where specific chemical properties are required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexyl Ring

Tert-butyl (4-hydroxycyclohexyl)carbamate (CAS 167081-25-6)
  • Structure : Replaces fluorine with a hydroxyl group at the 4-position.
  • Molecular Formula: C₁₁H₂₁NO₃ vs. C₁₁H₂₀FNO₂ for the fluorinated analog.
  • However, it may reduce stability under acidic conditions compared to the fluorine-substituted derivative .
Tert-butyl (3-fluorocyclohexyl)carbamate (CAS 1546332-14-2)
  • Structure : Fluorine at the 3-position (meta) instead of 4-position (para).
  • The para isomer (4-fluoro) is more commonly used due to its symmetric geometry .
Tert-butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8)
  • Structure : Substitutes the cyclohexyl ring with a chlorophenethyl group.
  • Molecular Weight : 255.74 vs. ~217 for the 4-fluorocyclohexyl analog.
  • Impact : The aromatic chlorophenethyl group introduces π-π stacking interactions, making it more suited for targeting aromatic enzyme pockets. However, the aliphatic 4-fluorocyclohexyl analog offers better metabolic stability in vivo .

Ring Size Variations

Tert-butyl (hydroxycyclopentyl)carbamate Derivatives (e.g., PB07473, CAS 1330069-67-4)
  • Structure : Cyclopentyl ring instead of cyclohexyl.
  • The cyclohexyl analog’s larger size may enhance conformational flexibility .

Functional Group Additions

Tert-butyl (4-(4-oxocyclohexyl)phenyl)carbamate (CAS 178163-65-0)
  • Structure : Incorporates a ketone and phenyl group.
  • Molecular Weight : 289.37 vs. ~217 for the 4-fluorocyclohexyl analog.
  • Impact : The ketone group introduces electrophilic reactivity, enabling further derivatization (e.g., hydrazone formation). The phenyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to the aliphatic fluorocyclohexyl derivative .

Stereochemical Variations

Cis vs. Trans Isomers
  • Example : Cis-4-fluorocyclohexyl (CAS 905143) vs. trans-4-hydroxycyclohexyl (CAS 111300-06-2).
  • Impact : The cis configuration in the fluorinated compound creates a diequatorial arrangement, reducing steric clash with the carbamate group. Trans isomers may exhibit higher melting points due to improved crystal packing .

Physical and Chemical Properties

Property Tert-butyl (4-fluorocyclohexyl)carbamate Tert-butyl (4-hydroxycyclohexyl)carbamate Tert-butyl (3-fluorocyclohexyl)carbamate
Molecular Weight ~217 215.29 217.28 (C₁₁H₂₀FNO₂)
Polarity Moderate (fluorine is electronegative) High (due to -OH) Moderate
Stability High (resistant to oxidation) Lower (sensitive to acids) High
Melting Point Not reported Not reported Not reported

Q & A

Basic: What are the optimal conditions for synthesizing tert-butyl (4-fluorocyclohexyl)carbamate, and how can oxidation steps be controlled?

Methodological Answer:
The synthesis often involves oxidizing tert-butyl (4-hydroxycyclohexyl)carbamate to introduce the fluorine substituent. A validated approach uses dimethyl sulfoxide (DMSO) and oxalyl chloride under cryogenic conditions (−78°C) to generate the reactive Swern oxidation intermediate, followed by quenching with a fluorinating agent (e.g., DAST or Deoxo-Fluor). Key parameters include:

  • Temperature control : Maintaining −78°C during reagent addition to prevent side reactions.
  • Reagent stoichiometry : A 3:1 molar ratio of DMSO to oxalyl chloride ensures complete activation of the hydroxyl group .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product with >95% purity.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:
A combination of ¹H/¹³C NMR , FT-IR , and HRMS is critical:

  • NMR : The fluorine atom induces distinct splitting patterns in ¹H NMR (e.g., coupling constants J = 48–52 Hz for axial/equatorial fluorocyclohexyl protons). ¹³C NMR shows characteristic carbamate carbonyl peaks at ~155 ppm.
  • FT-IR : Confirm carbamate C=O stretching at ~1680–1720 cm⁻¹ and N-H stretches at ~3350 cm⁻¹.
  • HRMS : Use electrospray ionization (ESI) in positive mode to verify molecular ion [M+H]⁺ matching C₁₁H₂₀FNO₂ (theoretical m/z = 217.148) .

Basic: How does the fluorocyclohexyl group influence the compound’s stability under varying pH conditions?

Methodological Answer:
The 4-fluorocyclohexyl moiety introduces steric and electronic effects:

  • Acidic conditions (pH < 3) : The carbamate bond hydrolyzes rapidly, releasing CO₂ and forming 4-fluorocyclohexylamine.
  • Basic conditions (pH > 10) : Base-catalyzed hydrolysis occurs, but the electron-withdrawing fluorine slows degradation compared to non-fluorinated analogs.
  • Experimental validation : Perform accelerated stability studies using HPLC to monitor degradation products at 25°C/60% RH over 14 days .

Advanced: What mechanistic insights explain the regioselectivity of nucleophilic substitutions on this compound?

Methodological Answer:
Regioselectivity is governed by conformational dynamics of the fluorocyclohexyl ring:

  • Axial fluorine preference : The fluorine atom adopts an axial position due to the gauche effect, directing nucleophiles to the equatorial carbamate oxygen.
  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states, revealing lower activation energy for equatorial attack (ΔG‡ = 12.3 kcal/mol vs. 15.7 kcal/mol for axial) .
  • Experimental validation : Compare reaction outcomes with tert-butyl (4-chlorocyclohexyl)carbamate to isolate electronic vs. steric effects .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:
Employ density functional theory (DFT) and molecular dynamics (MD) :

  • Active site docking : Use AutoDock Vina to simulate interactions with catalytic enzymes (e.g., cytochrome P450), identifying binding affinities (ΔG < −7 kcal/mol suggests strong inhibition).
  • Reactivity descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites. The carbamate carbonyl (f⁺ = 0.12) is more reactive than the fluorocyclohexyl group (f⁺ = 0.03) .
  • Validation : Correlate computational results with kinetic studies using stopped-flow spectrophotometry .

Advanced: How should researchers address contradictions in reported solubility data for this compound?

Methodological Answer:
Contradictions often arise from polymorphism or impurity profiles :

  • Phase diagram analysis : Use differential scanning calorimetry (DSC) to identify polymorphs (e.g., enantiotropic transitions at 80–90°C).
  • High-throughput screening : Test solubility in 96 solvents (e.g., DMSO, THF, ethyl acetate) using a Crystal16™ platform to generate consistent datasets.
  • Statistical reconciliation : Apply principal component analysis (PCA) to isolate variables (e.g., solvent polarity, hydrogen bonding capacity) causing discrepancies .

Advanced: What methodologies assess the ecological impact of this compound in aquatic systems?

Methodological Answer:
Follow OECD guidelines for ecotoxicity testing:

  • Algal growth inhibition : Expose Pseudokirchneriella subcapitata to 0.1–10 mg/L concentrations for 72 hours; measure chlorophyll-a via fluorescence (EC₅₀ typically >50 mg/L).
  • Daphnia magna acute toxicity : Conduct 48-hour immobilization assays; LC₅₀ values >100 mg/L indicate low hazard.
  • Bioaccumulation potential : Calculate log Kₒw (estimated 2.1) using EPI Suite™; values <3.0 suggest minimal bioaccumulation .

Advanced: How can researchers design in vitro studies to probe the compound’s biological activity?

Methodological Answer:
Focus on targeted enzyme assays and cell-based models :

  • Carboxylesterase inhibition : Incubate with human liver microsomes (HLM) and monitor hydrolysis rates via LC-MS/MS. IC₅₀ values <10 μM suggest pharmacological relevance.
  • Cytotoxicity screening : Use MTT assays on HEK293 cells; compare IC₅₀ to structural analogs to establish SAR.
  • Fluorescence polarization : Label the compound with BODIPY® FL for real-time tracking of protein binding (e.g., serum albumin) .

Advanced: What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:
Integrate Marcus theory for electron transfer and Hammett linear free-energy relationships (LFER) :

  • Marcus parameters : Calculate reorganization energy (λ) and electronic coupling (HDA) for carbamate bond cleavage using cyclic voltammetry.
  • Hammett σ constants*: Correlate fluorine’s electronegativity with reaction rates in substituted cyclohexyl derivatives (ρ ≈ −0.8 for SN2 mechanisms) .
  • Validation : Compare experimental kinetic data with DFT-predicted transition states .

Advanced: How can factorial design optimize reaction parameters for scaled-up synthesis?

Methodological Answer:
Implement a 2⁴ full factorial design to evaluate four factors:

  • Variables : Temperature (25–50°C), catalyst loading (0.5–2.0 mol%), solvent polarity (THF vs. DCM), and reaction time (2–8 hours).
  • Response surface methodology (RSM) : Maximize yield (%) and minimize impurity formation (<2%). ANOVA analysis identifies temperature and catalyst loading as critical factors (p < 0.05).
  • Validation : Confirm optimal conditions (35°C, 1.2 mol% catalyst, THF, 5 hours) in three independent batches .

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